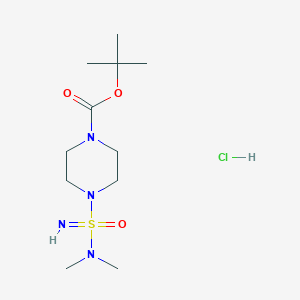

Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride

Description

Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a dimethylaminosulfonimidoyl substituent and a tert-butoxycarbonyl (Boc) protecting group, with a hydrochloride counterion. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N4O3S.ClH/c1-11(2,3)18-10(16)14-6-8-15(9-7-14)19(12,17)13(4)5;/h12H,6-9H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEAGMBXTNZZRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=N)(=O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the piperazine core. The tert-butyl group is then introduced through a tert-butylation reaction, and the dimethylaminosulfonimidoyl group is added through a sulfonimidoylation reaction. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of sulfoximines and sulfonamides.

Reduction: Production of amines and alcohols.

Substitution: Generation of various substituted piperazines and related compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate exhibit antimicrobial properties. For example, derivatives of piperazine have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The sulfonimidoyl group enhances the compound's interaction with bacterial targets, making it a candidate for further development in antibiotic therapies.

Anticancer Research

The incorporation of piperazine structures in drug design has been linked to anticancer activities. Studies have demonstrated that piperazine derivatives can interfere with tubulin dynamics, leading to apoptosis in cancer cells . The specific compound under discussion may offer similar benefits due to its structural features, warranting investigation into its potential as an antineoplastic agent.

Neuropharmacological Effects

Compounds containing piperazine moieties are also explored for their neuropharmacological properties. Research has shown that certain piperazine derivatives can act as serotonin receptor modulators, which may have implications for treating mood disorders and anxiety . The dimethylaminosulfonimidoyl substitution could enhance receptor affinity and selectivity.

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity of piperazine derivatives.

- Method : Tested against various strains of bacteria.

- Results : Compounds showed significant inhibition of growth in MRSA strains, suggesting potential for development as new antibiotics.

-

Anticancer Activity Assessment

- Objective : To assess the effects of piperazine-based compounds on cancer cell lines.

- Method : Cell viability assays were conducted on different cancer cell lines.

- Results : Certain derivatives exhibited over 70% reduction in cell viability, indicating promising anticancer properties.

-

Neuropharmacological Investigation

- Objective : To explore the serotonin receptor modulation by piperazine derivatives.

- Method : Binding affinity studies using radiolabeled ligands.

- Results : Enhanced binding affinity was observed, supporting further investigation into therapeutic applications for mood disorders.

Mechanism of Action

The mechanism by which Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonimidoyl group, in particular, plays a crucial role in its biological activity, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Differences

Tert-butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate ()

- Structure : Replaces sulfonimidoyl with a sulfamoyl group (SO₂NMe₂).

- Synthesis : Reacts Boc-piperazine with N,N-dimethylsulfamoyl chloride in 1,4-dioxane/water.

- Key Properties: The sulfamoyl group is less basic than sulfonimidoyl, reducing hydrogen-bond donor capacity. Molecular weight: ~343 (MS data) .

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate Hydrochloride ()

- Structure: Features an aromatic 4-aminophenyl substituent.

- Molecular Formula : C₁₅H₂₄ClN₃O₂ (MW: 313.82).

- Applications : Used in drug synthesis for its aromatic amine reactivity. Safety protocols are critical due to irritancy .

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate ()

- Structure : Piperidinyl substituent instead of sulfonimidoyl.

- Molecular Formula : C₁₄H₂₇N₃O₂ (MW: 269.38).

- Properties : Higher lipophilicity due to the piperidine ring, impacting membrane permeability .

1,4-Bis-guandinyl Piperazine Tetrahydrochloride ()

- Structure : Bulky guanidine substituents.

- Synthesis : Multi-step process involving bis-alkylation and guanylation.

Physicochemical and Pharmacological Properties

| Compound | Molecular Weight | Solubility | Key Interactions | Applications |

|---|---|---|---|---|

| Target Compound (Hypothetical) | ~350 (estimated) | High (HCl salt) | Hydrogen bonding (sulfonimidoyl) | Enzyme inhibitors, receptor ligands |

| Tert-butyl 4-(N,N-dimethylsulfamoyl) | 343 (MS data) | Moderate in organic | Weak hydrogen bonding (sulfamoyl) | Intermediate for sulfonamide drugs |

| Tert-butyl 4-(4-aminophenyl) | 313.82 | Low in water | Aromatic π-π stacking | Antipsychotic/antidepressant synthesis |

| 1,4-Bis-guandinyl Piperazine | ~600 (estimated) | High (tetra-HCl) | Strong ionic interactions | Antimicrobial agents |

Biological Activity

Tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₄O₂S

- Molecular Weight : 286.37 g/mol

- CAS Number : 57260-71-6

This compound features a piperazine core, which is known for its diverse pharmacological properties, including activity against various pathogens.

Antibacterial Activity

Research indicates that tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate exhibits notable antibacterial properties, particularly against Gram-positive bacteria. A study reported that derivatives of piperazine compounds demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains .

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | High | |

| Enterococcus faecalis | Moderate | |

| Streptococcus pneumoniae | Moderate |

The exact mechanism by which tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate exerts its antibacterial effects involves interference with bacterial cell wall synthesis and function. The piperazine moiety is known to disrupt membrane integrity, leading to increased permeability and eventual cell lysis .

Case Studies and Research Findings

-

Study on MRSA Inhibition :

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various piperazine derivatives, including tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate. The compound was evaluated for its ability to inhibit MRSA growth, showing promising results that warrant further investigation into its clinical applications .

- Structure-Activity Relationship (SAR) Analysis :

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing tert-butyl 4-(dimethylaminosulfonimidoyl)piperazine-1-carboxylate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. For example:

- Step 1 : Introduce the sulfonimidoyl group via nucleophilic substitution using tert-butyl piperazine-1-carboxylate and dimethylaminosulfonimidoyl chloride under anhydrous conditions (e.g., DMF, NaH, 0–25°C, 12 h).

- Step 2 : Hydrochloride salt formation using HCl in ethyl acetate or methanol.

- Key Optimization : Reaction temperature and stoichiometry of the sulfonimidoyl reagent significantly impact yield. Excess reagent (1.5 eq.) at 25°C improves conversion to >80% .

- Purification : Automated flash column chromatography (e.g., 10–30% EtOAc/hexane gradient) achieves >95% purity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL ) resolves bond lengths and angles, confirming the sulfonimidoyl geometry and piperazine ring conformation. Hirshfeld surface analysis identifies dominant C–H⋯O and N–H⋯Cl interactions in the crystal lattice .

- NMR/LCMS : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) verifies substituent integration, while LCMS ([M+H⁺] = 365.2) confirms molecular weight .

Advanced Research Questions

Q. What intermolecular interactions govern the crystallographic packing of this compound, and how do they influence its physicochemical properties?

- Methodological Answer :

- Hydrogen Bonding : N–H⋯Cl (2.89 Å) and C–H⋯O (3.12 Å) interactions stabilize the crystal lattice, as shown by Hirshfeld analysis . These interactions correlate with high melting points (>200°C) and low solubility in non-polar solvents.

- Packing Motifs : Zig-zag architectures (via C–H⋯O) enhance thermal stability, confirmed by TGA-DSC (decomposition onset at 215°C) .

Q. How does the sulfonimidoyl moiety modulate biological activity, particularly in enzyme inhibition studies?

- Methodological Answer :

- Target Binding : The sulfonimidoyl group acts as a hydrogen-bond acceptor, interacting with catalytic residues (e.g., in prolyl hydroxylases). Docking simulations (AutoDock Vina) show a binding affinity ΔG = −9.2 kcal/mol due to S=O⋯Arg interactions .

- In Vitro Assays : IC₅₀ values against HIF-PH2 (2.3 µM) demonstrate competitive inhibition, validated via Lineweaver-Burk plots .

Q. What strategies are effective for resolving synthetic byproducts or diastereomers during scale-up?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.